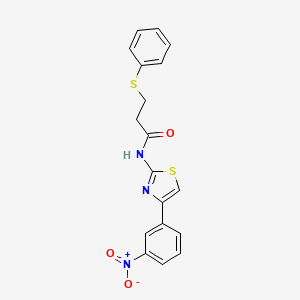

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide, also known as Nitro-TTP, is a synthetic compound that has been widely used in scientific research. It is a thiazole-based compound that has shown promising results in various studies related to biochemistry and pharmacology.

Applications De Recherche Scientifique

Matrix Metalloproteinases Inhibition

Compounds structurally related to N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide, specifically those incorporating both benzisothiazole and 4-thiazolidinone frameworks, have been synthesized and evaluated for their potential to inhibit matrix metalloproteinases (MMPs). These compounds are involved in the inflammatory/oxidative process where radicals, nuclear factor κB (NF-κB), and MMPs play critical roles. The derivative with a 4-carboxyphenyl substituent at the C2 position of the 4-thiazolidinone ring was particularly noted for its high activity, capable of inhibiting MMP-9 at the nanomolar level, suggesting potential applications in treating tissue damage and inflammatory conditions (Incerti et al., 2018).

Kynurenine 3-Hydroxylase Inhibition

N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the compound , have been synthesized and shown to be high-affinity inhibitors of kynurenine 3-hydroxylase in vitro. These compounds demonstrated significant potential to block rat and gerbil kynurenine 3-hydroxylase after oral administration, indicating possible therapeutic applications in exploring the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Anticancer Properties

Two new compounds structurally related to N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide have been synthesized and their molecular structures were confirmed through various spectroscopic methods. These compounds exhibited in vitro cytotoxicity against several human cancer cell lines, particularly showing significant activity against all tested lines for one derivative and appreciable activity against ovarian carcinoma cell lines for the other. This suggests potential applications in anticancer therapies (Pandey et al., 2019).

Tumor Hypoxia Markers

Nitroimidazole-based thioflavin-T derivatives related to N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide have been synthesized, radiolabeled, and evaluated as tumor hypoxia markers. These compounds accumulated in hypoxic cells but not in aerobic cells, and their biodistribution in mice bearing tumors showed potential for localization in tumor tissues with slow elimination, highlighting their utility in identifying hypoxic tumor regions (Li et al., 2005).

Propriétés

IUPAC Name |

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c22-17(9-10-25-15-7-2-1-3-8-15)20-18-19-16(12-26-18)13-5-4-6-14(11-13)21(23)24/h1-8,11-12H,9-10H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWOLNWVSIRWSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine](/img/structure/B2959865.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide](/img/structure/B2959866.png)

![1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959877.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2959879.png)

![2,5-Dimethyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2959880.png)

![3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B2959882.png)

![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2959883.png)

![N-[2-(2-Methylphenoxy)propyl]prop-2-enamide](/img/structure/B2959884.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2959885.png)